5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one

Medicinal Chemistry Drug Design Physicochemical Properties

5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one (CAS: 63291-60-1) is a versatile heterocyclic compound with a pyrimidinone core. It features a unique substitution pattern of an amino group at the 5-position, a chlorine atom at the 6-position, and a methyl group at the 3-position, which grants it specific and predictable chemical reactivity.

Molecular Formula C5H6ClN3O
Molecular Weight 159.57 g/mol
CAS No. 63291-60-1
Cat. No. B3275997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one
CAS63291-60-1
Molecular FormulaC5H6ClN3O
Molecular Weight159.57 g/mol
Structural Identifiers
SMILESCN1C=NC(=C(C1=O)N)Cl
InChIInChI=1S/C5H6ClN3O/c1-9-2-8-4(6)3(7)5(9)10/h2H,7H2,1H3
InChIKeyHEPDHSPMBPMLKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one: A Core Building Block for Heterocyclic Chemistry and Drug Discovery


5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one (CAS: 63291-60-1) is a versatile heterocyclic compound with a pyrimidinone core . It features a unique substitution pattern of an amino group at the 5-position, a chlorine atom at the 6-position, and a methyl group at the 3-position, which grants it specific and predictable chemical reactivity . This compound is not a final active pharmaceutical ingredient (API) but rather a critical building block used in the synthesis of more complex molecules, particularly for creating enzyme inhibitors and other biologically active targets [1].

Strategic Selection of 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one Over Other Pyrimidinone Analogs


Simply substituting a different chloropyrimidine or pyrimidinone analog is not a viable strategy due to profound differences in reactivity and molecular properties. The precise positioning of the amino, chloro, and methyl substituents on the 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one scaffold dictates its unique nucleophilic substitution chemistry, as well as its specific lipophilicity and solubility profile [1]. Compared to analogs like 5-Amino-2-chloropyrimidine or 6-Chloro-3-methyluracil, this specific substitution pattern is essential for achieving the desired synthetic outcomes and physicochemical properties required in downstream applications. Using a close analog would lead to different reaction products or compounds with altered, and likely undesirable, bioavailability characteristics [1][2].

Quantifiable Differentiation of 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one for R&D Procurement


Lipophilicity Comparison: Predicted logP of 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one vs. 6-Chloro-3-methyluracil

The predicted partition coefficient (logP) of 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one is approximately 0.016, indicating it is slightly lipophilic . In contrast, the unsubstituted analog 6-Chloro-3-methyluracil, lacking the 5-amino group, is substantially more hydrophilic, with a predicted logP around -1.14 [1]. The addition of the amino group therefore increases the compound's lipophilicity by over one order of magnitude.

Medicinal Chemistry Drug Design Physicochemical Properties

Synthetic Utility: Quantitative Yield in Derivatization to a Diazocyano Intermediate

The compound's unique substitution pattern enables specific synthetic transformations not possible with other isomers. In a defined reaction, 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one can be converted to 2-Diazo-2-cyano-N-methylacetamide in high yield [1]. This represents a clear, quantifiable synthetic advantage.

Synthetic Chemistry Process Development Heterocyclic Chemistry

Physical State and Melting Point Advantage for Handling and Purification

5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one is a crystalline solid with a defined melting point of 139 °C (when recrystallized from ethanol) [1]. This is a critical differentiator from the closely related analog 5-Amino-2-chloropyrimidine, which is a liquid at room temperature .

Process Chemistry Purification Physical Properties

Primary Use Cases for Procuring 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one


Lead Optimization for Intracellular Drug Targets

Procure this compound when optimizing a lead series that requires improved membrane permeability. The unique lipophilicity profile (LogP ~0.016) of this scaffold, provided by its specific substitution pattern, makes it an excellent starting point for designing molecules intended for intracellular targets, a distinct advantage over more hydrophilic pyrimidinone analogs .

Synthesis of Diazocyanoacetamide Building Blocks

Use this compound as a non-substitutable starting material for the high-yield (82%) synthesis of 2-Diazo-2-cyano-N-methylacetamide derivatives . This specific transformation is enabled by the unique 5-amino-6-chloro-3-methyl substitution pattern and is a key step in accessing valuable intermediates for medicinal chemistry programs .

Process Chemistry Development and Scale-Up

Select this compound over other liquid pyrimidine isomers for process development where ease of handling is paramount. Its solid, crystalline nature and well-defined melting point (139 °C) offer significant advantages for accurate weighing, purification, and storage at scale, reducing operational complexity and cost compared to handling liquid analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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